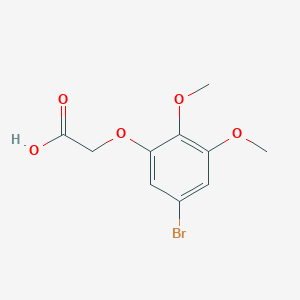
2-(5-Bromo-2,3-dimethoxyphenoxy)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-Bromo-2,3-dimethoxyphenoxy)acetic acid is an organic compound with the molecular formula C10H11BrO5 It is a derivative of acetic acid, where the hydrogen atom of the carboxyl group is replaced by a 5-bromo-2,3-dimethoxyphenoxy group
Méthodes De Préparation
The synthesis of 2-(5-Bromo-2,3-dimethoxyphenoxy)acetic acid typically involves the following steps:
Bromination: The starting material, 2,3-dimethoxyphenol, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the 5-position.
Etherification: The brominated product is then reacted with chloroacetic acid in the presence of a base such as potassium carbonate to form the ether linkage, resulting in the formation of this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
2-(5-Bromo-2,3-dimethoxyphenoxy)acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Esterification: The carboxyl group can react with alcohols to form esters, which can be useful intermediates in organic synthesis.
Common reagents used in these reactions include bases like potassium carbonate, oxidizing agents like potassium permanganate, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-(5-Bromo-2,3-dimethoxyphenoxy)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to certain bioactive molecules.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(5-Bromo-2,3-dimethoxyphenoxy)acetic acid involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the methoxy groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar compounds to 2-(5-Bromo-2,3-dimethoxyphenoxy)acetic acid include:
2-(4-Bromo-3,5-dimethoxyphenyl)acetic acid: This compound has a similar structure but with different substitution patterns on the phenyl ring.
2-(2,3-Dimethoxyphenoxy)acetic acid: Lacks the bromine atom, which may result in different chemical and biological properties.
2-Bromo-2-(4-methoxyphenyl)acetic acid: Another brominated acetic acid derivative with a different substitution pattern.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets.
Propriétés
Formule moléculaire |
C10H11BrO5 |
|---|---|
Poids moléculaire |
291.09 g/mol |
Nom IUPAC |
2-(5-bromo-2,3-dimethoxyphenoxy)acetic acid |
InChI |
InChI=1S/C10H11BrO5/c1-14-7-3-6(11)4-8(10(7)15-2)16-5-9(12)13/h3-4H,5H2,1-2H3,(H,12,13) |
Clé InChI |
DWUXJIPCJFPOQM-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=CC(=C1)Br)OCC(=O)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


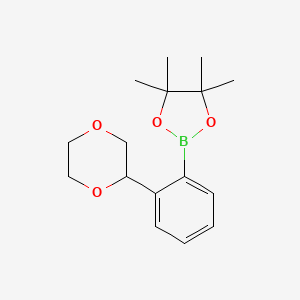
![(Z)-2-((7-chlorobenzo[d][1,3]dioxol-5-yl)oxy)-N'-hydroxyacetimidamide](/img/structure/B14880457.png)
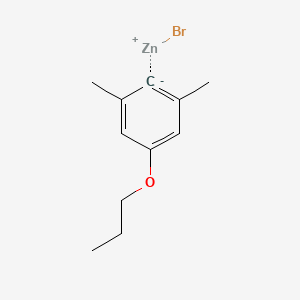
![3-[(5Z)-5-(1H-indol-3-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid](/img/structure/B14880467.png)


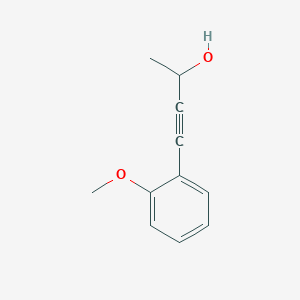

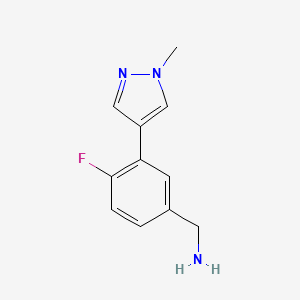
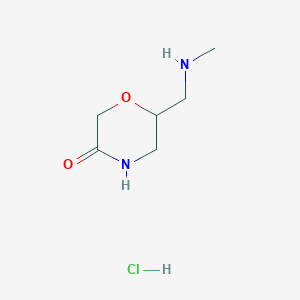
![3-[(Furan-2-ylmethyl)amino]-6-phenyl-1,2,4-triazin-5-ol](/img/structure/B14880509.png)
![3-[(3'-Methoxypropoxy)methyl]phenylZinc bromide](/img/structure/B14880516.png)
![1',2',3',6'-Tetrahydro-[3,4'-bipyridine]-5-carbonitrile hydrochloride](/img/structure/B14880519.png)
![2,2'-{cyclohexane-1,2-diylbis[nitrilo(E)methylylidene]}bis(4-nitrophenol)](/img/structure/B14880538.png)
